Home > Products > Screening Compounds P40796 > Furaltadone (+)-tartrate salt
Furaltadone (+)-tartrate salt -

Furaltadone (+)-tartrate salt

Catalog Number: EVT-15222503
CAS Number:
Molecular Formula: C17H22N4O12
Molecular Weight: 474.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Furaltadone (+)-tartrate salt is a synthetic antibiotic classified under the nitrofuran group of compounds. It is primarily recognized for its antimicrobial properties, especially in veterinary medicine, where it is used to treat infections such as coccidiosis and turkey blackhead disease. The compound's efficacy stems from its ability to inhibit bacterial growth, making it a valuable agent in both clinical and research settings .

Source

Furaltadone (+)-tartrate salt is synthesized through chemical processes involving specific precursors. The primary source for its production is the reaction of 5-nitrofurfuraldehyde with morpholine, which subsequently leads to the formation of the tartrate salt when reacted with tartaric acid. This synthesis route allows for the compound's large-scale production in industrial settings .

Classification

Furaltadone (+)-tartrate salt belongs to the broader category of nitrofuran antibiotics. These compounds are characterized by their nitrofuran structure, which contributes to their biological activity. The specific classification of Furaltadone within this group highlights its unique properties and applications in treating bacterial infections .

Synthesis Analysis

Methods

The synthesis of Furaltadone (+)-tartrate salt typically involves several key steps:

  1. Formation of Intermediate: The initial step involves reacting 5-nitrofurfuraldehyde with morpholine to create 5-morpholinomethyl-3-(5-nitrofurfurylidene)amino-2-oxazolidinone.
  2. Salt Formation: This intermediate is then reacted with tartaric acid to yield the (+)-tartrate salt.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Industrially, hydrothermal techniques and solid-state reactions are employed to enhance efficiency and scalability .

Molecular Structure Analysis

Structure

Furaltadone (+)-tartrate salt has a complex molecular structure characterized by the following:

  • Molecular Formula: C17H22N4O12
  • Molecular Weight: 474.38 g/mol
  • IUPAC Name: (2R,3R)-2,3-dihydroxybutanedioic acid; 5-(morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
  • InChI Key: NUQMJOZPYRELIB-FJUODKGNSA-N

The structure features a nitrofuran moiety linked to an oxazolidinone framework, which is critical for its biological activity .

Data

The compound exhibits various stereocenters and functional groups that contribute to its chemical behavior and interactions with biological systems. It typically exists as a solid at room temperature and demonstrates significant complexity in terms of hydrogen bonding and rotatable bonds .

Chemical Reactions Analysis

Reactions

Furaltadone (+)-tartrate salt can undergo several types of chemical reactions:

  1. Oxidation: The nitrofuran ring can be oxidized under specific conditions, potentially altering its functional groups.
  2. Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can occur with various nucleophiles such as amines or thiols.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and catalytic hydrogenation for reduction. The products formed vary depending on the reaction conditions but include derivatives that retain or modify the original nitrofuran structure .

Mechanism of Action

Furaltadone (+)-tartrate salt exerts its antimicrobial effects primarily by inhibiting bacterial protein synthesis. It targets the bacterial ribosome, disrupting the translation process essential for protein production. Additionally, the compound generates reactive oxygen species that lead to oxidative damage in bacterial cells, further enhancing its bactericidal activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 14
  • Rotatable Bond Count: 7
  • Heavy Atom Count: 33
  • Complexity: 609

Chemical Properties

Furaltadone (+)-tartrate salt demonstrates stability under standard storage conditions but should be kept at low temperatures (e.g., -20°C) for prolonged shelf life. Its solubility characteristics make it suitable for various formulations used in scientific research and veterinary applications .

Applications

Furaltadone (+)-tartrate salt has diverse applications across several fields:

Introduction to Furaltadone (+)-Tartrate Salt in Antimicrobial Research

Historical Development and Discovery of Nitrofuran Derivatives

The nitrofuran class emerged from systematic chemical explorations during the 1940s-1950s, when researchers sought synthetic alternatives to naturally derived antibiotics. Furaltadone was patented in 1957 by the Norwich Pharmacal Company, representing a strategic molecular innovation within this expanding antimicrobial landscape [1]. Its development capitalized on the established bioactivity of the 5-nitrofuran scaffold while introducing a morpholinomethyl-oxazolidinone side chain, designed to enhance cellular penetration and broaden the antimicrobial spectrum [1] [4]. The compound was first introduced clinically in October 1958 under the designation "Furmethonol" and subsequently marketed in the United States in 1959 as Altafur® (Eaton Laboratories) [1] [8]. The (+)-tartrate salt formulation emerged as a solution to stability and formulation challenges associated with the parent molecule, enabling more consistent dosing in both research and therapeutic applications. This period represented the zenith of nitrofuran development, with furaltadone joining furazolidone, nitrofurantoin, and nitrofurazone as clinically deployed agents [7] [10].

Table 1: Key Historical Milestones in Furaltadone Development

YearEventSignificance
1957Patent awarded to Norwich Pharmacal Company [1]Protection of chemical synthesis and initial therapeutic claims
1958Introduction as "Furmethonol" [1]First clinical presentation as oral systemic antibacterial agent
1959US market introduction as Altafur® (Eaton Laboratories) [1] [8]Commercial availability for veterinary and human applications
1993EU-wide ban implemented [1]Prohibition in food-producing animals due to carcinogenic residue concerns

Table 2: Key Physicochemical Properties of Furaltadone (+)-Tartrate Salt

PropertySpecificationReference
Chemical FormulaC₁₇H₂₂N₄O₁₂ [6]
Molar Mass474.38 g/mol [6] [8]
Chiral CentersFuraltadone moiety + tartrate [1] [4]
Storage Conditions2-8°C [6]
AppearanceYellow crystalline solid [1]
Derivative Reagent2-Nitrobenzaldehyde (metabolite analysis) [10]

Role of Furaltadone (+)-Tartrate Salt in Early Antibacterial Chemotherapy

Furaltadone (+)-tartrate salt functioned as a broad-spectrum bactericidal agent, particularly effective against Gram-positive cocci and selected Gram-negative pathogens. Its mechanism relied on enzymatic nitroreduction within bacterial cells, generating reactive intermediates that caused irreversible damage to ribosomal proteins, DNA, and other macromolecules [1] [7]. Unlike the antifolate antibiotics (e.g., trimethoprim-sulfamethoxazole) that targeted specific metabolic pathways, nitrofurans like furaltadone exerted pleiotropic effects, potentially reducing the emergence of target-specific resistance during initial deployment [3] [7]. Clinically, the compound found significant application in veterinary medicine for treating Salmonella enteritidis infections in poultry and bacterial enteritis in livestock, where its broad spectrum and cost-effectiveness offered practical advantages [8] [10]. In human medicine, it was primarily investigated for urinary tract infections, leveraging the renal excretion pathway to achieve therapeutic concentrations [1] [4]. The tartrate salt formulation improved water solubility compared to the free base, facilitating both oral administration and topical formulations for localized infections [4]. Research during the 1960s-1970s demonstrated its inhibitory and bactericidal activity against staphylococci, including penicillin-resistant strains, positioning it as a potential alternative during the early era of antimicrobial resistance [8]. However, its systemic use declined as safety concerns emerged, leading to a transition toward topical applications, particularly in otic preparations for ear disorders [4].

Position within the Nitrofuran Class: Comparative Frameworks

Within the nitrofuran antibiotics, furaltadone occupies a distinct position characterized by its unique metabolite profile and specific antimicrobial applications. Its core structure differentiates it from other class members: unlike furazolidone (which contains a 3-aminooxazolidinone group) or nitrofurantoin (with its hydantoin ring), furaltadone features a morpholinomethyl-oxazolidinone side chain [7] [10]. This structural element significantly influences its metabolism, resulting in the formation of the characteristic marker residue 3-amino-5-morpholinomethyl-1,3-oxazolidinone (AMOZ) [10]. This metabolite forms stable tissue-bound residues that persist long after antibiotic administration ceases, distinguishing it from the more rapidly cleared parent drug and becoming the primary analyte for residue monitoring [7] [10]. Regulatory frameworks globally treat furaltadone with particular stringency; the European Union implemented a complete ban in food-producing animals in 1993, with subsequent prohibitions in the United States, Australia, Thailand, Brazil, and others [1] [7]. The Reference Point for Action (RPA) for AMOZ has been progressively reduced to 0.5 μg/kg under EU regulation 2019/1871/EC, reflecting ongoing concerns about trace-level exposure [10]. China's GB 31650–2019 standard maintains a strict prohibition on detectable residues in animal products [10]. This regulatory stance contrasts with certain other nitrofurans where metabolite interpretation challenges exist, notably SEM from nitrofurazone, which may originate from non-antibiotic sources [10].

Table 3: Comparative Analysis of Nitrofuran Antibiotics and Key Metabolites

NitrofuranPrimary MetaboliteMetabolite AcronymDetection Marker StatusStructural Distinguishing Feature
Furaltadone3-amino-5-morpholinomethyl-1,3-oxazolidinoneAMOZExclusive marker: no natural sourcesMorpholinomethyl-oxazolidinone side chain
Furazolidone3-amino-2-oxazolidinoneAOZExclusive marker: no natural sources3-aminooxazolidinone group
Nitrofurantoin1-aminohydantoinAHDExclusive marker: no natural sourcesHydantoin ring system
NitrofurazoneSemicarbazideSEMNon-exclusive: occurs naturally & from other chemicalsSemicarbazide functional group

Properties

Product Name

Furaltadone (+)-tartrate salt

IUPAC Name

2,3-dihydroxybutanedioic acid;5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

Molecular Formula

C17H22N4O12

Molecular Weight

474.4 g/mol

InChI

InChI=1S/C13H16N4O6.C4H6O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;5-1(3(7)8)2(6)4(9)10/h1-2,7,11H,3-6,8-9H2;1-2,5-6H,(H,7,8)(H,9,10)/b14-7+;

InChI Key

NUQMJOZPYRELIB-FJUODKGNSA-N

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.